Cas no 270062-94-7 (Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid)

Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid is a protected amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The (S)-configuration ensures stereochemical integrity in chiral peptide sequences, while the 3-methylphenyl side chain contributes to hydrophobic interactions in peptide design. This compound is valued for its high purity, stability, and compatibility with standard Fmoc-based coupling protocols. Its structural features make it suitable for developing bioactive peptides, peptidomimetics, and pharmaceutical intermediates, offering precise control over peptide backbone modifications.
Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid structure
270062-94-7 structure
商品名:Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid
CAS番号:270062-94-7
MF:C26H25NO4
メガワット:415.481
MDL:MFCD01861024
CID:67392
PubChem ID:57652834

Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid 化学的及び物理的性質

名前と識別子

    • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid
    • (S)-N-(9-Fluorenylmethyloxycarbonyl)-3-amino-4-(3-methylphenyl)butyric acid
    • Benzenebutanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-, (βS)-
    • FMOC-(S)-3-AMINO-4-(3-METHYL-PHENYL)-BUTYRIC ACID
    • Fmoc-(S)-3-Amino-4-(3-methylphenyl)-butyric acid
    • Fmoc-3-methyl-L-beta-homophenylalanine
    • Fmoc-β-HoPhe(3-Me)-OH
    • (S)-Fmoc-3-methyl-β-Homophe-OH
    • FMOC-(S)-3-AMINO-4-(3-METHYLPHENYL)BUTANOIC ACID
    • Fmoc-(S)-3-Amino-4-(3-methylphenyl)butyricacid
    • Fmoc-b-HoPhe(3-Me)-OH
    • FMOC-PHE(3-ME)-(C*CH2)OH
    • RARECHEM AK PT F057
    • 270062-94-7
    • MFCD01861024
    • AC-22232
    • (S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-m-tolylbutanoic acid
    • SCHEMBL118243
    • (betaS)-beta-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid
    • AS-48808
    • (S)-Fmoc-3-methyl-beta-Homophe-OH, >=98.0% (HPLC)
    • (S)-Fmoc-3-methyl-beta-Homophe-OH
    • (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylphenyl)butanoic acid
    • CS-W011661
    • DTXSID401139046
    • AKOS015948876
    • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoicacid
    • A877068
    • FD10102
    • Fmoc-(S)-3-Amino-4-(3-methylphenyl)butyric acid
    • (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-methylphenyl)butanoic acid
    • (S)-Fmoc-3-methyl-
    • A-Homophe-OH
    • (I(2)S)-I(2)-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid
    • Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid
    • MDL: MFCD01861024
    • インチ: InChI=1S/C26H25NO4/c1-17-7-6-8-18(13-17)14-19(15-25(28)29)27-26(30)31-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1
    • InChIKey: UKIDBCGNTDOQRO-IBGZPJMESA-N
    • ほほえんだ: CC1=CC(C[C@H](NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O)CC(O)=O)=CC=C1

計算された属性

  • せいみつぶんしりょう: 415.17800
  • どういたいしつりょう: 415.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 601
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 75.6Ų

じっけんとくせい

  • 色と性状: 白米粉末
  • PSA: 75.63000
  • LogP: 5.31040
  • ようかいせい: まだ確定していません。

Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S24/25; S26
  • 福カードFコード:10
  • ちょぞうじょうけん:2-8°C
  • 危険レベル:IRRITANT

Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB165962-1 g
Fmoc-(S)-3-Amino-4-(3-methylphenyl)butyric acid
270062-94-7
1g
€467.00 2023-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1027965-250mg
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid
270062-94-7 98%
250mg
¥ŘưňŘ 2023-07-25
ChemScence
CS-W011661-1g
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid
270062-94-7
1g
$347.0 2022-04-27
Chemenu
CM126825-250mg
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid
270062-94-7 95%
250mg
$145 2024-07-28
TRC
F026125-100mg
Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid
270062-94-7
100mg
$ 185.00 2022-06-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I136144-250mg
Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid
270062-94-7 98%
250mg
¥733.90 2023-09-02
A2B Chem LLC
AB56162-250mg
Fmoc-(s)-3-amino-4-(3-methyl-phenyl)-butyric acid
270062-94-7 98%
250mg
$170.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-285649A-1g
Fmoc-3-methyl-L-beta-homophenylalanine,
270062-94-7
1g
¥2655.00 2023-09-05
abcr
AB165962-5g
Fmoc-(S)-3-Amino-4-(3-methylphenyl)butyric acid; .
270062-94-7
5g
€881.40 2025-03-19
A2B Chem LLC
AB56162-25mg
Fmoc-(s)-3-amino-4-(3-methyl-phenyl)-butyric acid
270062-94-7 ≥ 98% (HPLC)
25mg
$91.00 2024-04-20

Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid 関連文献

Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acidに関する追加情報

Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid (CAS No: 270062-94-7)

Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid, with the CAS registry number 270062-94-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is a derivative of butyric acid, modified with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a chiral center at the third carbon atom, making it a valuable tool in asymmetric synthesis and peptide chemistry.

The structure of this compound consists of a butyric acid backbone, where the third carbon is substituted with an amino group, and the fourth carbon is attached to a 3-methylphenyl group. The Fmoc group serves as a protective moiety for the amino functionality, ensuring stability during synthesis and facilitating selective deprotection when required. The presence of the chiral center at the third carbon introduces stereochemical complexity, which is crucial for exploring enantioselective reactions and applications in drug discovery.

Recent advancements in asymmetric catalysis have highlighted the importance of chiral building blocks like Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid in constructing complex molecular architectures. Researchers have employed this compound as a key intermediate in the synthesis of bioactive molecules, including peptide mimetics and small molecule inhibitors. Its unique combination of chirality and functional groups makes it an ideal candidate for exploring stereochemical outcomes in various reaction pathways.

In terms of synthesis, this compound can be prepared through a variety of methods, including resolution of racemic mixtures or direct asymmetric synthesis using chiral catalysts. The choice of synthetic route depends on the desired scale, stereochemical outcome, and cost-effectiveness. Recent studies have demonstrated that organocatalytic approaches, such as those involving proline derivatives or other chiral amine catalysts, can efficiently construct the chiral center with high enantioselectivity.

The application of Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid extends beyond traditional organic synthesis. It has been utilized in peptide coupling reactions, where its Fmoc group ensures compatibility with standard solid-phase synthesis protocols. Additionally, its phenyl-substituted side chain enhances lipophilicity, making it suitable for designing molecules with improved pharmacokinetic profiles.

From an analytical standpoint, this compound can be characterized using a range of techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide insights into its molecular structure, stereochemistry, and conformational properties, which are essential for understanding its reactivity and biological activity.

In conclusion, Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid (CAS No: 270062-94-7) stands as a versatile building block in modern organic chemistry. Its unique combination of functional groups and stereochemistry positions it as a valuable tool for advancing research in drug discovery, asymmetric synthesis, and peptide chemistry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:270062-94-7)Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid
A877068
清らかである:99%/99%
はかる:250mg/1g
価格 ($):190.0/271.0